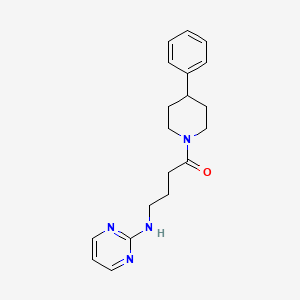![molecular formula C18H15N5O6 B11154334 N'-[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]-4-nitrobenzohydrazide](/img/structure/B11154334.png)
N'-[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]-4-nitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANOYL]-4-NITROBENZOHYDRAZIDE is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its unique structure, which includes a tetrahydroquinazoline core, a propanoyl linker, and a nitrobenzohydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANOYL]-4-NITROBENZOHYDRAZIDE typically involves multiple steps:
Formation of the Tetrahydroquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinazoline ring.
Attachment of the Propanoyl Linker: The propanoyl group is introduced through acylation reactions, often using propanoyl chloride or anhydride in the presence of a base such as pyridine.
Introduction of the Nitrobenzohydrazide Moiety: The final step involves the coupling of the nitrobenzohydrazide group to the propanoyl-tetrahydroquinazoline intermediate. This can be achieved through condensation reactions using hydrazine derivatives under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N’-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANOYL]-4-NITROBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogenating agents, alkylating agents, and acylating agents are employed under appropriate conditions (e.g., temperature, solvent, catalyst).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of quinazoline N-oxides or other oxidized species.
Scientific Research Applications
N’-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANOYL]-4-NITROBENZOHYDRAZIDE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It is used in the development of new materials, dyes, and pharmaceuticals, owing to its versatile reactivity and functional groups.
Mechanism of Action
The mechanism by which N’-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANOYL]-4-NITROBENZOHYDRAZIDE exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl Methacrylates: These compounds share a similar dioxo-tetrahydro structure but differ in their functional groups and applications.
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine: This compound has a similar dioxo-tetrahydro core but is used in different chemical contexts.
Uniqueness
N’-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANOYL]-4-NITROBENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C18H15N5O6 |
|---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
N'-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]-4-nitrobenzohydrazide |
InChI |
InChI=1S/C18H15N5O6/c24-15(20-21-16(25)11-5-7-12(8-6-11)23(28)29)9-10-22-17(26)13-3-1-2-4-14(13)19-18(22)27/h1-8H,9-10H2,(H,19,27)(H,20,24)(H,21,25) |
InChI Key |
KKOHNNVPYFEGKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCC(=O)NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11154251.png)
![7-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-oxoethoxy}-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11154252.png)
![N-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-D-phenylalanine](/img/structure/B11154253.png)
![6-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}hexanoic acid](/img/structure/B11154258.png)
![3-{2-[(4-methylpiperidin-1-yl)carbonyl]phenyl}-1H-isochromen-1-one](/img/structure/B11154259.png)
![(4-benzylpiperazin-1-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B11154260.png)
![3-[(pentafluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11154274.png)
![3-{[2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}propanoic acid](/img/structure/B11154290.png)
![8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-alaninate](/img/structure/B11154295.png)
![3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-(4-methoxybenzyl)propanamide](/img/structure/B11154299.png)
![N-[3-oxo-3-(pentylamino)propyl]benzamide](/img/structure/B11154308.png)
![[1-(6-Chloro-3-pyridazinyl)-4-piperidyl][4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B11154311.png)

![3-[2-(4-bromophenyl)-2-oxoethoxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B11154320.png)
